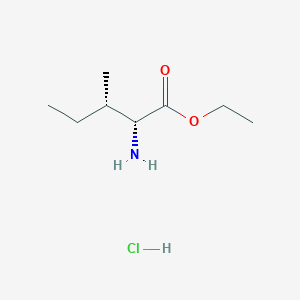

D-allo-Isoleucine Ethyl Ester Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (2R,3S)-2-amino-3-methylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-6(3)7(9)8(10)11-5-2;/h6-7H,4-5,9H2,1-3H3;1H/t6-,7+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGRWNMNWONMOO-UOERWJHTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OCC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)OCC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of D-allo-Isoleucine Ethyl Ester Hydrochloride

Abstract: This guide provides a comprehensive, technically detailed methodology for the synthesis and characterization of D-allo-isoleucine ethyl ester hydrochloride, a valuable chiral building block in modern drug discovery and peptide chemistry. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind the chosen synthetic strategy and analytical techniques. We present a robust pathway starting from the readily available L-isoleucine, proceeding through a controlled epimerization and diastereomeric resolution to yield high-purity D-allo-isoleucine, followed by a classic Fischer esterification. The guide culminates in a multi-faceted characterization protocol employing spectroscopic and chromatographic methods to establish the compound's identity, purity, and stereochemical integrity, ensuring its suitability for demanding research and development applications.

Introduction and Strategic Rationale

D-allo-Isoleucine, (2R,3S)-2-amino-3-methylpentanoic acid, is a non-proteinogenic amino acid and a stereoisomer of the essential amino acid L-isoleucine. Its unique stereochemistry makes it a critical component in the synthesis of complex peptides and peptide mimetics with specific biological activities, including potent antineoplastic agents.[1] The ethyl ester hydrochloride derivative is a particularly useful synthon as the ester group provides temporary protection of the carboxylic acid, while the hydrochloride salt form enhances stability and improves handling characteristics.

The primary challenge in accessing D-allo-isoleucine is its high cost and limited availability compared to its L-isoleucine counterpart.[1] Therefore, an economical and scalable synthetic route starting from L-isoleucine is highly desirable.[2] The strategy detailed herein is predicated on two core transformations:

-

Stereochemical Inversion: The epimerization of the α-carbon (C-2) of N-acetyl-L-isoleucine to create a diastereomeric mixture of N-acetyl-L-isoleucine and N-acetyl-D-allo-isoleucine. This is followed by a diastereomeric resolution, a classic and powerful technique for separating stereoisomers.

-

Esterification: The conversion of the resolved D-allo-isoleucine to its ethyl ester hydrochloride via Fischer esterification, a reliable and well-understood acid-catalyzed reaction.

This approach is chosen for its robustness, scalability, and reliance on fundamental organic chemistry principles, making it an instructive and practical pathway for researchers.

Overall Synthetic Workflow

The diagram below outlines the high-level strategic approach from the common starting material to the final target compound.

Caption: High-level two-stage synthetic pathway.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part 2.1: Synthesis of D-allo-Isoleucine from L-Isoleucine

This stage focuses on the critical stereochemical inversion and separation. The rationale for acetylation is twofold: it protects the amine and the resulting N-acetyl derivative is known to undergo epimerization at the α-carbon upon heating in the presence of acetic anhydride.[3] The subsequent resolution leverages the differential solubility of diastereomeric salts.[3]

Step 1: N-Acetylation and Epimerization of L-Isoleucine

-

Suspend L-isoleucine (1.0 eq) in acetic anhydride (3.0 eq).

-

Heat the mixture to reflux (approx. 140°C) for 4-6 hours. This step is critical for inducing epimerization at the C-2 position, leading to a mixture of N-acetyl-L-isoleucine and N-acetyl-D-allo-isoleucine.

-

Cool the reaction mixture to room temperature and then quench by slowly pouring it into ice-cold water with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diastereomeric mixture of N-acetyl amino acids as an oil or semi-solid.

Step 2: Diastereomeric Resolution

-

Dissolve the crude N-acetyl mixture in a minimal amount of a suitable solvent, such as 95% ethanol.

-

In a separate flask, prepare a solution of a chiral resolving agent, for example, (1R,2S)-(-)-Ephedrine or another suitable chiral amine (approx. 0.5-0.6 eq relative to the total N-acetyl mixture), in the same solvent.

-

Slowly add the resolving agent solution to the N-acetyl mixture solution with stirring. The salt of one diastereomer will be less soluble and begin to precipitate. The choice of resolving agent determines which diastereomer precipitates.

-

Allow the mixture to crystallize, potentially with cooling, to maximize the yield of the less soluble diastereomeric salt (e.g., (1R,2S)-(-)-Ephedrine salt of N-acetyl-D-allo-isoleucine).

-

Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

Step 3: Liberation and Isolation of D-allo-Isoleucine

-

Suspend the purified diastereomeric salt in water.

-

Acidify the mixture with a strong acid, such as 6 M HCl, to a pH of ~1-2. This breaks the salt, protonating the N-acetyl amino acid and the chiral amine.

-

Extract the N-acetyl-D-allo-isoleucine into an organic solvent like ethyl acetate.

-

Wash, dry, and concentrate the organic layer to yield the purified N-acetyl-D-allo-isoleucine.

-

Add 6 M HCl to the purified N-acetyl-D-allo-isoleucine and heat to reflux for 8-12 hours to hydrolyze the acetyl group.

-

Cool the solution and concentrate under reduced pressure. The resulting solid is D-allo-isoleucine hydrochloride.

-

To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point of isoleucine (~6.0) with a base like ammonium hydroxide.

-

The zwitterionic D-allo-isoleucine will precipitate. Cool the mixture, collect the solid by filtration, wash with cold water and then ethanol, and dry under vacuum.

Part 2.2: Synthesis of this compound

This is a classic Fischer-Speier esterification. The use of ethanolic hydrogen chloride provides both the alcohol reactant and the necessary acid catalyst in one reagent. The reaction is an equilibrium process; using a large excess of ethanol helps drive it towards the product side.

-

Suspend the dry D-allo-isoleucine (1.0 eq) in anhydrous ethanol (10-20 volumes).

-

Cool the suspension in an ice bath to 0°C.

-

Bubble dry hydrogen chloride gas through the suspension with stirring, or add acetyl chloride (1.5-2.0 eq) dropwise. The amino acid will dissolve as the hydrochloride salt forms. Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the ester product back to the carboxylic acid.

-

Once the addition is complete, attach a reflux condenser (with a drying tube) and heat the reaction mixture to reflux for 4-8 hours.[4]

-

Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess HCl under reduced pressure using a rotary evaporator.

-

The resulting crude solid or oil is the this compound.

-

Recrystallize the crude product from a suitable solvent system, such as absolute ethanol/diethyl ether, by dissolving the solid in a minimum of hot ethanol and adding ether until turbidity is observed, then allowing it to cool slowly.[4]

-

Filter the purified crystals, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product as a white to off-white solid.

Comprehensive Characterization Protocol

A rigorous characterization is essential to confirm the structure, assess purity, and validate the stereochemistry of the final product. The following workflow employs orthogonal analytical methods for a self-validating system.

Characterization Workflow Diagram

Caption: A multi-technique workflow for product validation.

Physical and Chemical Properties

The synthesized compound should be compared against known properties.

| Property | Expected Observation |

| Physical Form | White to off-white crystalline solid |

| Molecular Formula | C₈H₁₈ClNO₂ |

| Molecular Weight | 195.69 g/mol [5] |

| Storage | Store at 2-8°C under an inert atmosphere |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆).

| Nucleus | Signal Region (ppm) | Multiplicity | Assignment & Rationale |

| ¹H | ~4.2 - 4.4 | q (quartet) | O-CH₂ -CH₃ (Ester ethyl group) |

| ¹H | ~4.0 - 4.2 | d (doublet) | α-H (Proton on C-2. Its chemical shift and coupling constant are diagnostic for the allo configuration compared to the iso form)[6][7] |

| ¹H | ~2.0 - 2.2 | m (multiplet) | β-H (Proton on C-3) |

| ¹H | ~1.3 - 1.6 | m (multiplet) | γ-CH₂ (Protons on C-4) |

| ¹H | ~1.2 - 1.3 | t (triplet) | O-CH₂-CH₃ (Ester ethyl group) |

| ¹H | ~0.9 - 1.0 | t (triplet) | δ-CH₃ (Terminal methyl on C-4) |

| ¹H | ~0.8 - 0.9 | d (doublet) | γ'-CH₃ (Methyl group on C-3) |

| ¹³C | ~170 - 175 | s (singlet) | C =O (Ester carbonyl carbon) |

| ¹³C | ~62 - 64 | s (singlet) | O-C H₂ (Ester methylene carbon) |

| ¹³C | ~55 - 57 | s (singlet) | α-C (C-2, the chemical shift is lower for allo vs iso forms)[6] |

| ¹³C | ~35 - 38 | s (singlet) | β-C (C-3) |

| ¹³C | ~24 - 26 | s (singlet) | γ-C (C-4) |

| ¹³C | ~13 - 15 | s (singlet) | O-CH₂-C H₃ (Ester methyl carbon) |

| ¹³C | ~10 - 12 | s (singlet) | δ-C (C-5) |

| ¹³C | ~15 - 17 | s (singlet) | γ'-C (Methyl carbon on C-3) |

Infrared (IR) Spectroscopy IR spectroscopy confirms the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Rationale |

| ~3200 - 2800 (broad) | N-H Stretch | Characteristic of the ammonium group (-NH₃⁺) in the hydrochloride salt. |

| ~2960, 2870 | C-H Stretch | Aliphatic C-H bonds in the ethyl and isobutyl groups. |

| ~1745 (strong) | C=O Stretch | Key diagnostic peak for the ester carbonyl group. |

| ~1200 | C-O Stretch | Ester C-O single bond stretch. |

Mass Spectrometry (MS) MS provides confirmation of the molecular weight and fragmentation pattern. Using ESI-MS in positive ion mode is recommended.

| m/z Value | Assignment | Rationale |

| 160.13 | [M+H]⁺ | Protonated molecular ion of the free base (C₈H₁₇NO₂). This is the expected parent ion.[8][9] |

| 86.09 | [M - COOC₂H₅]⁺ | A common fragmentation pattern for amino acid esters, representing the loss of the ethoxycarbonyl radical. |

Purity and Stereochemical Integrity

High-Performance Liquid Chromatography (HPLC)

-

Method: Reversed-phase HPLC (RP-HPLC) with a C18 column.

-

Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% TFA or formic acid).

-

Detection: UV at ~210 nm.

-

Purpose: To assess chemical purity. A pure sample should exhibit a single major peak (>97%).

Chiral Chromatography (HPLC or GC)

-

Method: HPLC using a chiral stationary phase (e.g., cyclodextrin-based or Pirkle-type column) or GC after derivatization to a volatile compound (e.g., N-trifluoroacetylated ester).

-

Purpose: This is a critical, self-validating step to confirm stereochemical purity. The analysis should be performed against standards of the other isoleucine stereoisomers (L-isoleucine, L-allo-isoleucine, D-isoleucine) to ensure baseline separation and confirm the retention time of the desired D-allo isomer.

-

Expected Result: A single peak corresponding to the D-allo-isoleucine derivative, confirming high diastereomeric and enantiomeric excess (de/ee > 99%).[1]

Optical Rotation

-

Method: Measurement using a polarimeter at the sodium D-line (589 nm).

-

Sample: A solution of known concentration in a specified solvent (e.g., water or ethanol).

-

Purpose: Provides a macroscopic confirmation of enantiomeric purity. The obtained value should be compared to literature values for either the target compound or the D-allo-isoleucine precursor ([α]D²⁰ -38° in 6 M HCl).[10]

Conclusion

This guide has outlined a robust and well-rationalized pathway for the synthesis of this compound from an inexpensive, commercially available starting material. The emphasis on explaining the causality behind each procedural step, from epimerization to esterification, provides researchers with a deeper understanding of the transformation. Furthermore, the comprehensive characterization workflow, integrating NMR, MS, IR, chromatography, and polarimetry, establishes a self-validating system to ensure the final compound meets the high standards of identity, purity, and stereochemical integrity required for advanced applications in medicinal chemistry and peptide synthesis.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. US6822116B2 - Method for producing D-allo -isoleucine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. CAS 315700-65-3 | 4157-5-0E | MDL MFCD26523292 | D-Alloisoleucine ethyl ester hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. L-Isoleucine, ethyl ester [webbook.nist.gov]

- 9. dl-Isoleucine, ethyl ester [webbook.nist.gov]

- 10. D -allo-Isoleucine 1509-35-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Stereochemical Assignment of D-allo-Isoleucine Derivatives Using NMR Spectroscopy

Preamble: The Stereochemical Challenge of Isoleucine

Isoleucine, unique among the proteinogenic amino acids, possesses two contiguous stereogenic centers: the α-carbon (C2) and the β-carbon (C3). This gives rise to four distinct stereoisomers: L-Isoleucine (2S, 3S), D-Isoleucine (2R, 3R), L-allo-Isoleucine (2S, 3R), and D-allo-Isoleucine (2R, 3S). The unambiguous assignment of these isomers, particularly within complex molecules like peptides, natural products, and pharmaceuticals, is a critical challenge in chemical and biomedical research. Epimerization at the α-center is a known issue during peptide synthesis and under certain chemical conditions, making the differentiation of diastereomers (e.g., L-Isoleucine vs. D-allo-Isoleucine) a frequent necessity.[1]

This guide provides a comprehensive, field-proven framework for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to confidently assign the stereochemistry of D-allo-Isoleucine derivatives. We will move beyond a simple recitation of techniques to explain the causal relationships between stereochemical structure and NMR observables, providing researchers with a robust, self-validating methodology.

Figure 1: Relationships between the four stereoisomers of isoleucine.

Section 1: The NMR Fingerprint of Diastereomers: Isoleucine vs. allo-Isoleucine

Diastereomers, unlike enantiomers, have distinct physical properties and, crucially, produce different NMR spectra in a standard achiral solvent.[2] The differentiation between an isoleucine and an allo-isoleucine core relies on exploiting the fixed, but different, relative stereochemistry between the Cα and Cβ centers. This manifests primarily in two key NMR parameters: chemical shifts and scalar (J) coupling constants .

Chemical Shift Analysis (¹H and ¹³C)

The spatial arrangement of substituents around the Cα-Cβ bond creates distinct electronic environments for the α- and β-protons and carbons. This leads to reproducible differences in their chemical shifts. A simple 1D ¹H and ¹³C NMR analysis can often serve as the first, powerful indicator of the diastereomeric family.[1][3][4]

A consistent trend observed in various studies is that for allo-isoleucine derivatives, the ¹H chemical shift of the α-proton (Hα) is typically found at a higher frequency (downfield) compared to the corresponding L- or D-isoleucine diastereomer.[5] Conversely, the ¹³C chemical shift of the α-carbon (Cα) in allo-isoleucine derivatives is often shifted to a lower frequency (upfield).[5]

Table 1: Typical Chemical Shift Trends for Isoleucine vs. allo-Isoleucine Derivatives

| Nucleus | Isoleucine (L or D) | allo-Isoleucine (L or D) | Rationale for Difference |

| Hα | Lower Chemical Shift (e.g., ~4.0-4.3 ppm) | Higher Chemical Shift (e.g., ~4.3-4.4 ppm) | Different through-space shielding/deshielding effects from the Cβ substituents due to altered stereochemistry. |

| Cα | Higher Chemical Shift (e.g., ~57-58 ppm) | Lower Chemical Shift (e.g., ~56-57 ppm) | The stereochemical arrangement impacts the gamma-gauche effect, where a sterically crowded environment can induce an upfield shift. |

Note: Absolute ppm values are highly dependent on the specific derivative and solvent. The crucial diagnostic is the relative difference observed when comparing authentic standards or diastereomeric mixtures.[5]

J-Coupling Analysis: A Window into Dihedral Angles

The most definitive method for differentiating the isoleucine and allo-isoleucine scaffolds is the analysis of the three-bond scalar coupling constant between the α-proton and the β-proton (³J_HαHβ). This coupling is governed by the Karplus relationship, which correlates the magnitude of the coupling constant to the dihedral angle between the coupled protons.[6][7]

Due to steric hindrance, the side chains of amino acids adopt preferred rotamer conformations. The threo (isoleucine) and erythro (allo-isoleucine) arrangements lead to different populations of these rotamers, resulting in distinct time-averaged dihedral angles and, therefore, measurably different ³J_HαHβ values.

-

For isoleucine derivatives (L-Ile, D-Ile), the Hα and Hβ protons frequently adopt an anti-periplanar relationship in the most stable rotamer, leading to a large coupling constant, typically in the range of 8-10 Hz .[1]

-

For allo-isoleucine derivatives (L-allo, D-allo), the protons are forced into a gauche relationship, resulting in a small coupling constant, typically around 3-5 Hz .

This difference is often large enough to be unambiguous and serves as a cornerstone of the stereochemical assignment.

Section 2: Assigning Absolute Configuration: Pinpointing D-allo-Isoleucine

Once the molecule is identified as an allo-isoleucine derivative (based on chemical shifts and a small ³J_HαHβ), the next challenge is to determine its absolute configuration: L-allo versus D-allo. Because these are enantiomers, they are indistinguishable in an achiral NMR environment. To resolve them, we must introduce a chiral auxiliary to create a diastereomeric interaction.

Chiral Derivatizing Agents (CDAs)

The most robust method is to covalently react the isoleucine derivative with an enantiomerically pure chiral derivatizing agent (CDA).[8][9] This reaction converts the pair of enantiomers into a pair of diastereomers, which will now exhibit distinct NMR signals.

Figure 2: Principle of using a Chiral Derivatizing Agent (CDA).

A widely used CDA for amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[2][9] After forming an amide bond with the isoleucine derivative, the protons on the isoleucine moiety (especially Hα) will experience different shielding/deshielding effects from the phenyl ring of the MTPA group in the two resulting diastereomers. By comparing the spectrum of the unknown derivative to that of an authentic standard (e.g., L-allo-isoleucine), the absolute configuration can be assigned.

Advanced 2D NMR Techniques: NOESY for Conformational Proof

While 1D techniques are powerful, 2D NMR, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), provides definitive, through-space correlations that can validate the stereochemical assignment. The NOE effect is observed between protons that are close in space (<5 Å), regardless of their through-bond connectivity.[2][10]

In the context of an isoleucine derivative (especially when incorporated into a larger, more rigid structure like a peptide), a NOESY experiment can reveal key spatial proximities:

-

Hα ↔ Hβ: A correlation confirms their proximity.

-

Hα ↔ γ-CH₃ and/or δ-CH₃: The intensity of these correlations can help refine the populated rotamer states, further supporting the J-coupling analysis.

-

Hβ ↔ δ-CH₃: This correlation is often characteristic and helps lock in the side-chain conformation.

By building a model of the proposed stereoisomer, one can predict which NOE correlations should be present. The presence of these correlations in the experimental NOESY spectrum provides strong, independent validation of the proposed structure.

Section 3: A Validated Experimental Workflow

Figure 3: Experimental workflow for stereochemical assignment.

Protocol 1: Diastereomer Identification

-

Sample Preparation: Dissolve 1-5 mg of the purified isoleucine derivative in a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) to a concentration of ~5-10 mM.

-

Data Acquisition: On a spectrometer of ≥500 MHz, acquire the following spectra:

-

Spectral Analysis:

-

Using the COSY and HSQC spectra, unambiguously identify the spin system of the isoleucine residue, assigning Hα, Hβ, Cα, and Cβ.

-

In the high-resolution 1D ¹H spectrum, carefully measure the peak-to-peak separation in the Hα multiplet corresponding to its coupling with Hβ. This gives the ³J_HαHβ value.

-

Compare the measured J-coupling and the chemical shifts of Hα/Cα to the expected values in Table 1 to determine if the derivative belongs to the isoleucine or allo-isoleucine family.

-

Protocol 2: Absolute Configuration Determination via CDA

-

Derivatization: In a dry vial, react the isoleucine derivative (~1 mg) with a slight excess (1.2 eq) of an enantiopure CDA chloride (e.g., (R)-MTPA-Cl) in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in an anhydrous solvent (e.g., CH₂Cl₂). Let the reaction proceed to completion (monitor by TLC or LC-MS).

-

Workup: Quench the reaction and perform a simple extraction to remove excess reagents. Thoroughly dry the resulting diastereomeric product.

-

NMR Acquisition: Dissolve the derivatized product in CDCl₃ and acquire a high-resolution ¹H NMR spectrum.

-

Data Analysis:

-

Identify the signals corresponding to the two diastereomers. Key protons, such as Hα, will now appear as two distinct signals.

-

Compare the chemical shifts of these signals to those of a derivatized authentic standard (e.g., L-allo-Isoleucine reacted with the same (R)-MTPA-Cl).

-

An identical chemical shift pattern to the D-allo standard or a different pattern from the L-allo standard confirms the D-configuration.

-

Conclusion

The stereochemical assignment of D-allo-Isoleucine derivatives is a solvable challenge when approached with a systematic, multi-parameter NMR strategy. By leveraging the fundamental principles that connect stereochemistry to chemical shifts and J-coupling constants, one can confidently establish the relative configuration (allo vs. iso). Subsequently, the use of chiral derivatizing agents provides a robust method for determining the absolute configuration (D vs. L). This guide equips researchers with the necessary theoretical understanding and practical workflows to perform these assignments with high confidence, ensuring the scientific integrity of studies involving this important and complex amino acid.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. weizmann.ac.il [weizmann.ac.il]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000172) [hmdb.ca]

An In-depth Technical Guide to the Physicochemical Properties of D-allo-Isoleucine Ethyl Ester Hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

D-allo-Isoleucine Ethyl Ester Hydrochloride is a chiral amino acid derivative of significant interest in synthetic organic chemistry and pharmaceutical development. As a non-proteinogenic amino acid ester, its unique stereochemistry offers a valuable building block for the synthesis of novel peptides, peptidomimetics, and complex molecular architectures. A thorough understanding of its physicochemical properties is paramount for its effective application, from reaction optimization and purification to formulation and quality control. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, supported by comparative data from analogous compounds and detailed experimental protocols for their determination. This document is intended to serve as a practical resource for researchers, enabling them to anticipate the behavior of this compound in various experimental settings and to implement robust analytical methodologies for its characterization.

Introduction: The Significance of this compound in Modern Chemistry

Amino acid esters are a cornerstone of peptide chemistry and serve as versatile intermediates in a wide array of organic syntheses. The hydrochloride salt form enhances their stability and improves their handling characteristics, making them amenable to a broader range of reaction conditions. This compound, with its specific (2R, 3S) stereoconfiguration, presents a unique spatial arrangement of its ethyl and sec-butyl side chains. This distinct stereochemistry can profoundly influence the conformational properties of peptides and other molecules into which it is incorporated, making it a valuable tool for probing structure-activity relationships and designing molecules with specific biological functions.

The decision to utilize an amino acid derivative in a synthetic or formulation workflow is predicated on a detailed knowledge of its physical and chemical properties. Factors such as solubility dictate the choice of reaction solvents and purification methods, while the melting point serves as a crucial indicator of purity. The acidity of the α-amino group, quantified by its pKa value, is fundamental to understanding its reactivity in pH-sensitive reactions and its behavior in biological systems. This guide is structured to provide both the available data for this compound and the scientific rationale behind the methods used to obtain such critical information.

Compound Identity and Chemical Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis.

-

Chemical Name: Ethyl D-alloisoleucinate hydrochloride

-

Synonyms: D-allo-Isoleucine Ethyl Ester HCl

-

Molecular Formula: C₈H₁₈ClNO₂

-

Chemical Structure: (A proper chemical structure diagram would be inserted here in a full document)

The structure reveals a chiral center at the α-carbon (C2) and a second chiral center at the β-carbon (C3). The "D-allo" designation specifies the (2R, 3S) absolute configuration. The molecule exists as a hydrochloride salt, where the primary amine is protonated, forming an ammonium chloride salt. This salt form generally imparts greater crystallinity and aqueous solubility compared to the free base.

Physical and Chemical Properties: A Comparative Analysis

Direct experimental data for this compound is not extensively published. Therefore, a comparative approach utilizing data from structurally similar amino acid ethyl ester hydrochlorides is employed to provide a predictive framework for its properties. The primary comparators selected are the ethyl ester hydrochlorides of L-Isoleucine (the diastereomer), L-Leucine (a constitutional isomer), and L-Valine (a lower homolog).

| Property | This compound | L-Isoleucine Ethyl Ester Hydrochloride | L-Leucine Ethyl Ester Hydrochloride | L-Valine Ethyl Ester Hydrochloride |

| Appearance | White to Yellow Solid[1] | White Crystalline Powder | White Crystalline Powder[1][2] | White Powder |

| Melting Point (°C) | Data not available | Data not available | 134 - 138[3] | 102 - 105[4] |

| Solubility | Data not available | Soluble in water | Soluble in water | Data not available |

| pKa (α-NH₃⁺) | Expected to be ~7-8 | Expected to be ~7-8 | Expected to be ~7-8 | Expected to be ~7-8 |

| Storage | Inert atmosphere, 2-8°C[1] | Room Temperature | 0 - 8°C[1] | 0 - 8°C |

Note: The pKa values for the α-ammonium group of amino acid ethyl esters are generally lower than that of the corresponding free amino acids (which are around 9-10) due to the electron-withdrawing effect of the ester group. The expected range is based on general principles of organic chemistry.

Experimental Protocols for Physicochemical Characterization

The integrity of any physicochemical data relies on the robustness of the experimental methods used for its determination. The following section details standardized, step-by-step protocols for key analytical procedures.

Workflow for Comprehensive Characterization

A logical workflow ensures that all critical parameters are assessed systematically. The following diagram illustrates a typical sequence for the physicochemical characterization of a new amino acid derivative.

Caption: Workflow for Physicochemical Characterization.

Determination of Melting Point

The melting point is a fundamental property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Principle: This procedure is based on the visual observation of the temperature at which the solid phase transitions to the liquid phase, following the standards outlined in USP General Chapter <731>.

Methodology:

-

Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The temperature is ramped up at a rate of approximately 10°C/minute until it is about 30°C below the expected melting point. c. The heating rate is then reduced to 1-2°C/minute. d. The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂) are recorded.

-

Reporting: The melting range is reported as T₁ - T₂. For a pure compound, this range is typically narrow (≤ 2°C).

Determination of Aqueous Solubility

Solubility data is critical for developing appropriate solvent systems for reactions, purification, and formulation.

Principle: The flask method, as described in OECD Guideline 105, is suitable for substances with solubilities above 10⁻² g/L.[5][6] It involves creating a saturated solution and measuring the concentration of the dissolved substance.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined by a suitable analytical technique, such as HPLC with UV detection or a validated titration method.

-

Reporting: The solubility is reported in units of g/L or mg/mL at the specified temperature.

Determination of pKa by Potentiometric Titration

The pKa of the α-ammonium group governs the charge state of the molecule at a given pH, which is crucial for its reactivity and biological interactions.

Principle: This method, in accordance with OECD Guideline 112, involves titrating a solution of the compound with a strong base and monitoring the pH as a function of the volume of titrant added.[7][8] The pKa is the pH at the half-equivalence point.

Methodology:

-

Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode and a magnetic stirrer are immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. The pH is recorded after each addition, allowing the solution to equilibrate.

-

Data Analysis: a. A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis). b. The equivalence point is determined from the inflection point of the curve (often found by taking the first derivative). c. The volume of titrant at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is determined. d. The pKa is the pH value on the titration curve corresponding to the half-equivalence point.

-

Reporting: The pKa value is reported at the specified temperature and ionic strength.

Caption: pKa Determination by Potentiometric Titration.

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the ethyl ester protons (a quartet and a triplet), the α-proton, the β-proton, and the various methyl and methylene groups of the sec-butyl side chain. The chemical shift and coupling constants of the α- and β-protons are particularly diagnostic of the allo- stereochemistry.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display a signal for each unique carbon atom, including the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the D-allo-isoleucine backbone.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands for the N-H stretching of the ammonium group (around 3000-3200 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), the C=O stretching of the ester (around 1730-1750 cm⁻¹), and N-H bending vibrations (around 1500-1600 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion (the free base, C₈H₁₇NO₂), providing unequivocal confirmation of the elemental composition.

Safety and Handling

Based on available supplier safety data, this compound presents the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Handling: Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in an inert atmosphere at 2-8°C.[1]

Conclusion

This compound is a specialized chemical intermediate with significant potential in research and development. This guide has synthesized the available information and provided a framework for its comprehensive physicochemical characterization. While some experimental data for this specific molecule remains to be published, the comparative data from its isomers and homologs, combined with the detailed, standardized protocols provided herein, offer a robust starting point for any scientist working with this compound. Adherence to these rigorous analytical practices is essential for ensuring the quality, reproducibility, and success of research and development endeavors that utilize this unique chiral building block.

References

- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. L-Valine | 72-18-4 [chemicalbook.com]

- 4. HMDB - Database Commons [ngdc.cncb.ac.cn]

- 5. L-Isoleucine, ethyl ester [webbook.nist.gov]

- 6. Human Metabolome Database [hmdb.ca]

- 7. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687) [hmdb.ca]

An In-depth Technical Guide to the Biological Significance of D-allo-Isoleucine in Metabolic Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-allo-Isoleucine, a non-proteinogenic stereoisomer of the essential amino acid L-isoleucine, represents a fascinating yet underexplored molecule in the landscape of metabolic pathways.[1][2] While historically viewed as a rare byproduct, emerging evidence highlights its definitive presence and metabolic processing in organisms ranging from microbes to mammals. This guide synthesizes current knowledge on the metabolic fate of D-allo-isoleucine, primarily governed by the action of D-amino acid oxidase (DAO), and its potential physiological and pathological significance. We provide a comprehensive overview of its stereochemistry, natural occurrence, and the core enzymatic pathways responsible for its catabolism. Furthermore, this document serves as a practical resource by detailing state-of-the-art analytical methodologies for its precise detection and quantification. By explaining the causality behind experimental choices and presenting validated protocols, this guide aims to equip researchers and drug development professionals with the foundational knowledge and technical insights required to investigate the expanding role of D-allo-isoleucine as a potential biomarker and modulator of biological processes.

Chapter 1: Introduction to D-allo-Isoleucine

The Stereochemical Landscape of Isoleucine

Isoleucine is unique among the common amino acids in that it possesses two chiral centers, at the alpha-carbon (Cα) and the beta-carbon (Cβ). This results in the existence of four distinct stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S).[2] L-Isoleucine is the sole proteinogenic isomer, incorporated into proteins during ribosomal translation. The other three are classified as non-proteinogenic amino acids. D-allo-Isoleucine and L-isoleucine are diastereomers, meaning they are non-mirror-image, non-superimposable stereoisomers.[2] This structural nuance is critical, as enzymatic recognition and metabolic processing are exquisitely sensitive to stereochemistry.

Caption: Stereoisomers of Isoleucine.

Physicochemical Properties

D-allo-Isoleucine shares the same molecular formula (C6H13NO2) and molecular weight (131.18 g/mol ) as the other isoleucine isomers.[3] However, its distinct three-dimensional structure results in different physicochemical properties, such as optical rotation and interactions with other chiral molecules, which is the basis for its separation and analysis.

Distinction from Proteinogenic L-Isoleucine

The fundamental distinction lies in its biological incorporation. D-allo-Isoleucine is not a substrate for the aminoacyl-tRNA synthetases that charge tRNAs for protein synthesis. Its presence in biological systems is therefore a result of specific enzymatic production, exogenous sources (diet, microbiota), or non-enzymatic racemization/epimerization.[4]

Chapter 2: Natural Occurrence and Sources

The presence of D-amino acids, including D-allo-isoleucine, is more widespread than once thought. Understanding its origins is key to interpreting its biological significance.

-

Microbial World : D-amino acids are integral components of bacterial cell walls (peptidoglycan) and are found in various peptide antibiotics synthesized via non-ribosomal peptide synthetases.[5][6] Studies have identified D-allo-isoleucine as a potential precursor for the biosynthesis of these specialized peptides in certain microorganisms.[5][6]

-

Food and Nutrition : Food processing techniques that involve high temperatures or alkaline conditions can induce the racemization and epimerization of L-amino acids in proteins, leading to the formation of D-isomers, including D-allo-isoleucine.[4] Fermented foods are another potential dietary source. While often present in small quantities, their cumulative intake could be metabolically relevant.[4]

-

Endogenous Presence in Mammals : While typically found in very low concentrations in healthy individuals (often < 2 µM), D-allo-isoleucine can be detected.[7] Its presence can arise from the gut microbiome, dietary intake, and potentially from the metabolic transformation of L-isoleucine. Notably, its accumulation is a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), an inborn error of branched-chain amino acid metabolism.[8][9][10]

Chapter 3: Core Metabolic Pathways

The metabolism of D-allo-isoleucine in mammals is primarily a catabolic process aimed at detoxification and converting its carbon skeleton into usable intermediates.

The Central Role of D-Amino Acid Oxidase (DAO)

The principal enzyme responsible for the degradation of neutral D-amino acids in vertebrates is D-amino acid oxidase (DAAO), a FAD-containing flavoenzyme.[11][12][13]

-

Mechanism of Action : DAAO catalyzes the stereospecific oxidative deamination of D-amino acids. For D-allo-isoleucine, this reaction proceeds in two steps:

-

DAAO oxidizes D-allo-isoleucine to its corresponding imino acid, (3S)-2-imino-3-methylpentanoate. In this process, the FAD cofactor is reduced to FADH2.

-

The FADH2 is reoxidized by molecular oxygen (O2) to FAD, producing hydrogen peroxide (H2O2).

-

The imino acid is unstable in aqueous solution and spontaneously hydrolyzes to the α-keto acid, (S)-α-keto-β-methylvaleric acid (S-KMV), and ammonia (NH3).[12]

-

Caption: Metabolic pathway of D-allo-isoleucine via DAAO.

-

Subsequent Fate of S-KMV : The product, S-KMV, is a key intermediate in the canonical catabolic pathway of branched-chain amino acids (BCAAs).[14] It is subsequently decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, eventually yielding acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle for energy production.[14]

Other Potential Metabolic Conversions

While DAAO is the primary route, other enzymatic activities may play a role:

-

D-amino acid dehydrogenase : In some organisms, particularly bacteria like Pseudomonas putida, D-amino acid dehydrogenases can perform a similar deamination function to DAAO.[14][15]

-

Epimerases/Racemases : Enzymes capable of interconverting stereoisomers could potentially convert D-allo-isoleucine to other forms of isoleucine, though this is less characterized in mammals for this specific substrate.

Chapter 4: Analytical Methodologies

The accurate quantification of D-allo-isoleucine is challenging due to the presence of its high-concentration, structurally similar isomers (L-isoleucine, L-leucine).[7] Therefore, chiral separation techniques are mandatory.

Principle of Chiral Separation

Separation is achieved by creating a transient diastereomeric interaction between the analyte and a chiral selector. This can be done using a chiral stationary phase (in HPLC or GC) or by derivatizing the amino acids with a chiral reagent before analysis.

Protocol 1: Chiral LC-MS/MS for D-allo-Isoleucine Quantification in Plasma

This method is the gold standard for clinical and research applications due to its superior specificity and sensitivity.[7][8]

Objective: To accurately quantify D-allo-isoleucine in plasma or dried blood spots, achieving baseline separation from L-isoleucine, L-leucine, and L-allo-isoleucine.

Methodology Workflow:

Caption: Workflow for LC-MS/MS analysis of D-allo-isoleucine.

Step-by-Step Protocol:

-

Sample Preparation:

-

For plasma: To 50 µL of plasma, add 150 µL of ice-cold methanol containing isotopically labeled internal standards (e.g., d10-Allo-Isoleucine).[8] This step simultaneously precipitates proteins and extracts the amino acids.

-

For Dried Blood Spots (DBS): Punch a 3.2 mm disk into a microplate well. Add 150 µL of the methanolic internal standard solution and incubate with shaking for 20-30 minutes.[8]

-

-

Extraction & Concentration:

-

Centrifuge the plasma sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new plate/vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject 5-10 µL of the reconstituted sample onto a chiral HPLC column (e.g., a pentabromobenzyl-modified silica gel column).[16] Use a gradient elution with solvents like water and methanol/acetonitrile, both containing 0.1% formic acid.[16] The choice of a chiral column is the most critical parameter for achieving separation of the isomers.

-

Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Quantification: Use Selected Reaction Monitoring (SRM) for targeted analysis. The transition for isoleucine isomers is typically m/z 132.1 → 86.[7] Quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

-

Data Interpretation:

-

Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]

-

Identification: Analyte identity is confirmed by both its specific retention time (compared to a pure standard) and its specific SRM transition.

Data Presentation: Typical Analytical Performance

| Parameter | Typical Value | Rationale |

| Linearity (r²) | > 0.99 | Ensures a proportional response across the concentration range. |

| Lower Limit of Quantitation (LLOQ) | 0.2 - 2 µM | Must be sensitive enough to detect baseline physiological levels and the MSUD diagnostic cutoff.[7][17] |

| Inter-day Precision (%RSD) | < 15% | Demonstrates method reproducibility over time. |

| Accuracy (% Recovery) | 85 - 115% | Confirms the method measures the true concentration. |

Chapter 5: Biological and Pharmacological Significance

Pathognomonic Biomarker for MSUD

The most well-established clinical significance of D-allo-isoleucine is its role as a definitive biomarker for Maple Syrup Urine Disease. In MSUD, a deficiency in the BCKDH complex prevents the breakdown of BCAAs and their corresponding α-keto acids.[8][18] The accumulation of L-isoleucine and its keto-acid leads to a side reaction, likely a reversible transamination, that forms L-allo-isoleucine.[10][18] While the exact mechanism is debated, the presence of allo-isoleucine (historically measured as L-allo-isoleucine but often referring to the combined diastereomers if separation is incomplete) above a diagnostic cutoff (typically >5 µM) is specific for MSUD.[10]

Potential Roles in Neuromodulation and Other Systems

The broader roles of D-allo-isoleucine are still under investigation, but hypotheses can be drawn from the known functions of other D-amino acids.

-

Neuromodulation : D-serine is a potent co-agonist at the NMDA receptor in the brain, and DAAO plays a critical role in regulating its levels.[12][13] While D-allo-isoleucine has not been identified as a direct neuromodulator, its metabolism by DAAO means that high levels could potentially compete with D-serine for degradation, indirectly affecting synaptic function.

-

Immune Modulation & Neuroprotection : Preliminary research suggests potential roles for D-allo-isoleucine in modulating immune responses and providing neuroprotective effects, though these claims require more rigorous investigation.[1][3]

Implications for Drug Development

-

Peptide Therapeutics : Incorporating non-proteinogenic amino acids like D-allo-isoleucine into peptide-based drugs can significantly increase their stability by making them resistant to proteolytic degradation.[3]

-

Enzyme Inhibitors : As a substrate for DAAO, derivatives of D-allo-isoleucine could be explored in the design of inhibitors for this enzyme, which is a therapeutic target in conditions like schizophrenia.[13]

Chapter 6: Future Directions

The study of D-allo-isoleucine is an emerging field. Key unanswered questions that warrant further investigation include:

-

What is the precise enzymatic machinery responsible for its endogenous formation in non-MSUD states?

-

Does D-allo-isoleucine have specific receptors or transporters, or does it interact with pathways beyond DAAO?

-

Can fluctuations in its low-level physiological concentrations serve as a subtle biomarker for metabolic stress or renal dysfunction, given the high expression of DAAO in the kidney?[11]

-

What is the contribution of the gut microbiome to the systemic pool of D-allo-isoleucine and how does this influence host physiology?

This guide provides a robust framework based on current scientific understanding. As analytical techniques become more sensitive and accessible, the intricate roles of D-allo-isoleucine in the complex web of metabolism will undoubtedly become clearer, opening new avenues for diagnostics and therapeutic intervention.

References

- 1. allo-D-isoleucine | SIELC Technologies [sielc.com]

- 2. Alloisoleucine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Chemistry, nutrition, and microbiology of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biogenetic Origin of the d-Isoleucine and N-Methyl-l-Alloisoleucine Residues in the Actinomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biogenetic origin of the D-isoleucine and N-methyl-L-alloisoleucine residues in the actinomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Alloisoleucine, DL- | C6H13NO2 | CID 99288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for L-Alloisoleucine (HMDB0000557) [hmdb.ca]

- 11. scispace.com [scispace.com]

- 12. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 13. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 14. d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Spectrophotometric assay of D-isoleucine using an artificially created D-amino acid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]

- 17. Plasma alloisoleucine: analytical method and clearance in ketoacid-supplemented normals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Alloisoleucine differentiates the branched-chain aminoacidemia of obese Zucker and diet-induced obesity (DIO) rats - PMC [pmc.ncbi.nlm.nih.gov]

D-allo-Isoleucine as a High-Fidelity Biomarker in Metabolic Disorders: A Technical Guide

Abstract: The landscape of metabolic disorder diagnostics is continually evolving, driven by the need for biomarkers with high specificity and sensitivity. Among these, the non-proteinogenic amino acid D-allo-Isoleucine has emerged as a critical analyte, particularly in the context of inherited metabolic diseases. Its presence, even at low concentrations, is a powerful indicator of metabolic dysregulation. This guide provides an in-depth exploration of D-allo-Isoleucine, from its biochemical origins to its definitive role as a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD). We will detail the underlying metabolic pathways, present gold-standard analytical methodologies for its quantification, and discuss its broader implications for researchers, clinicians, and drug development professionals. The content herein synthesizes technical protocols with mechanistic insights to provide a comprehensive resource for the scientific community.

The Biochemical Genesis of D-allo-Isoleucine

D-allo-Isoleucine is a diastereomer of the essential amino acid L-Isoleucine. Under normal physiological conditions, its concentration in plasma is negligible to undetectable[1][2][3]. Its formation is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs), specifically L-Isoleucine.

The metabolic pathway begins with the reversible transamination of L-Isoleucine to its corresponding α-keto acid, (S)-α-keto-β-methylvaleric acid (KMV), a reaction catalyzed by the branched-chain aminotransferase (BCAT) enzyme[4]. In a healthy individual, KMV is subsequently oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex[5][6]. However, in states of metabolic dysfunction where the BCKDH complex is deficient, such as in Maple Syrup Urine Disease, KMV accumulates[2][5].

This accumulation drives a stereochemical shift. The (S)-KMV undergoes reversible transamination and enolization, which allows for epimerization at the β-carbon, leading to the formation of (R)-KMV[4][7]. Subsequent reamination of this (R)-KMV results in the formation of D-allo-Isoleucine[7][8][9]. This process is significantly amplified when the downstream metabolic pathway is blocked, making D-allo-Isoleucine a direct chemical consequence of the enzymatic defect[10][11].

Figure 1: Metabolic pathway of D-allo-Isoleucine formation in MSUD.

The Pathognomonic Biomarker for Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease is an autosomal recessive disorder caused by a deficiency in the BCKDH enzyme complex[2][5]. This deficiency leads to the toxic accumulation of BCAAs (Leucine, Isoleucine, Valine) and their corresponding α-keto acids[5]. While elevated levels of all three BCAAs are indicative of MSUD, D-allo-Isoleucine is considered the pathognomonic biomarker for the disease [2][5][12][13].

Its high diagnostic value stems from its virtual absence in healthy individuals, even those on high-protein diets or total parenteral nutrition (TPN), which can sometimes elevate other BCAAs and cause false positives in newborn screening[1][12][14]. The presence of D-allo-Isoleucine above a specific cutoff is the most sensitive and specific indicator for all forms of MSUD[1][15].

Diagnostic and Monitoring Utility

The clinical utility of D-allo-Isoleucine spans from initial diagnosis to long-term therapeutic monitoring.

-

Newborn Screening: Initial screening often measures the total concentration of leucine and its isomers by tandem mass spectrometry (MS/MS)[13][15]. A positive result triggers a second-tier test using a method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) that can specifically separate and quantify D-allo-Isoleucine from its isobars (Leucine, Isoleucine, and Hydroxyproline)[3][5][12].

-

Confirmation of Diagnosis: A plasma D-allo-Isoleucine concentration exceeding 5 µmol/L is considered a definitive diagnostic marker for MSUD[1][15][16].

-

Treatment Monitoring: Lifelong dietary management, restricting BCAA intake, is the primary treatment for MSUD[2]. D-allo-Isoleucine levels are monitored to assess the effectiveness of the diet and to detect early signs of metabolic decompensation, which can lead to severe neurological damage[2][17].

Quantitative Data Summary

The stark contrast in D-allo-Isoleucine concentrations between healthy individuals and MSUD patients underscores its diagnostic power.

| Population Group | Plasma D-allo-Isoleucine Concentration (µmol/L) | Source(s) |

| Healthy Infants (<3 years) | 1.3 ± 0.5 | [1][15] |

| Healthy Children (3-11 years) | 1.6 ± 0.4 | [1][15] |

| Healthy Adults | 1.9 ± 0.6 | [1][15][16] |

| Diagnostic Cutoff for MSUD | > 5.0 | [1][15][16] |

| MSUD Patients (at diagnosis) | Often significantly elevated (e.g., mean of 85 µmol/L in one study) | [18] |

| MSUD Patients (under treatment) | Levels decrease but may remain above the diagnostic cutoff | [1][18] |

Beyond MSUD: Exploring the Broader Metabolic Landscape

While MSUD is the primary condition associated with D-allo-Isoleucine, research has begun to explore its relevance in other metabolic contexts. Studies in obese Zucker rats, a model for genetic obesity and insulin resistance, have shown significantly elevated plasma alloisoleucine levels compared to lean controls[4]. This elevation was greater than that of other BCAAs, suggesting it may be a more sensitive marker for the specific BCKDH impairment seen in this model[4].

Conversely, in diet-induced obesity (DIO) models, where BCKDH impairment is compensated by the liver, alloisoleucine levels were not significantly changed despite elevations in other BCAAs[4]. These findings suggest that D-allo-Isoleucine could potentially serve as a biomarker to differentiate subtypes of obesity-related metabolic dysfunction, specifically those involving global impairments of BCAA catabolism. However, studies in human populations with common metabolic disorders like diabetes or non-MSUD obesity have not shown significant elevations of D-allo-Isoleucine, indicating its primary utility remains in the diagnosis of MSUD[1].

Gold-Standard Analytical Methodology: Quantification by LC-MS/MS

Accurate and precise quantification of D-allo-Isoleucine is critical for its clinical application. Due to its isobaric nature with other essential amino acids, chromatographic separation is mandatory. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the universally accepted gold-standard methodology[12][19][20].

Rationale for Method Selection (E-E-A-T)

-

Expertise & Causality: The choice of LC-MS/MS is driven by the need for unparalleled specificity and sensitivity. Standard newborn screening by flow-injection MS/MS cannot differentiate D-allo-Isoleucine from Leucine and Isoleucine[5][12]. A liquid chromatography step is essential to physically separate the isomers before they enter the mass spectrometer. A triple quadrupole mass spectrometer is then used in Multiple Reaction Monitoring (MRM) mode, which acts as a highly specific chemical filter, ensuring that only the target analyte is measured, eliminating interference from the complex biological matrix[21].

-

Trustworthiness & Self-Validation: The robustness of the assay is ensured by the use of stable isotope-labeled internal standards (e.g., d10-Allo-Isoleucine)[5]. These standards are chemically identical to the analyte but have a different mass. They are added at the very beginning of sample preparation and co-purify with the target analyte, correcting for any variability or loss during the extraction and analysis process. This internal calibration at every step makes the protocol inherently self-validating and highly reproducible[12][22].

Detailed Experimental Protocol: D-allo-Isoleucine from Dried Blood Spots (DBS)

This protocol outlines a typical workflow for a second-tier MSUD test from a dried blood spot sample.

1. Sample Preparation: a. Punch a 3.2 mm disc from the dried blood spot card into a 96-well microplate[5]. b. Add 150 µL of an extraction solution. This solution is typically 100% methanol containing the stable isotope-labeled internal standards (e.g., d10-Allo-Ile, d3-Leu, d8-Val) at a known concentration (e.g., 5 µM)[5]. c. Agitate the plate (e.g., 650-750 rpm) at room temperature for 20-30 minutes to ensure complete extraction of the amino acids from the filter paper[5][23]. d. Transfer the supernatant (the methanol extract) to a new microplate[5]. e. Evaporate the solvent to dryness under a gentle stream of nitrogen[5][12]. This step concentrates the analytes. f. Reconstitute the dried extract in 50-100 µL of the mobile phase (e.g., 0.1% formic acid in water) to ensure compatibility with the LC system[5][12].

2. LC-MS/MS Analysis: a. Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system[5][22]. b. Chromatography: Perform chromatographic separation using a column capable of resolving isomers, such as a C18 or a specialized mixed-mode column[19][22][24]. A gradient elution using water and methanol/acetonitrile (both typically containing 0.1% formic acid) is employed to separate the amino acids based on their polarity[21][24]. This step is critical to separate D-allo-Isoleucine (e.g., retention time 3.30 min) from Isoleucine (e.g., 3.46 min) and Leucine (e.g., 3.70 min)[5]. c. Mass Spectrometry: i. Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ii. Detection: Operate the triple quadrupole mass spectrometer in MRM mode. Monitor specific precursor-to-product ion transitions for the analyte and its internal standard. For example, for underivatized isoleucine isomers, this might be the transition from the protonated molecule [M+H]+ to a characteristic fragment ion.

3. Data Analysis & Quantification: a. Integrate the chromatographic peak areas for D-allo-Isoleucine and its corresponding internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Quantify the concentration of D-allo-Isoleucine in the sample by comparing this ratio to a calibration curve generated from standards of known concentrations.

Figure 2: Analytical workflow for D-allo-Isoleucine quantification.

Future Directions and Drug Development Implications

The established role of D-allo-Isoleucine in MSUD provides a clear framework for its use in clinical diagnostics and management. For drug development professionals, this presents several opportunities:

-

Therapeutic Monitoring in Clinical Trials: For novel MSUD therapies (e.g., gene therapy, enzyme replacement), D-allo-Isoleucine serves as a primary endpoint biomarker to quantitatively assess therapeutic efficacy in restoring normal BCAA metabolism.

-

High-Throughput Screening: The robust LC-MS/MS assay can be adapted for high-throughput screening of compound libraries aimed at identifying molecules that either enhance residual BCKDH activity or provide alternative metabolic pathways for KMV clearance.

-

Investigating BCAA Toxicity: The potential link between elevated alloisoleucine and metabolic dysfunction in preclinical models of obesity warrants further investigation[4]. This could open new avenues for understanding the role of BCAA catabolism in common metabolic diseases and identifying patient subgroups who might benefit from therapies targeting this pathway.

Conclusion

D-allo-Isoleucine stands out as a biomarker of exceptional clinical fidelity. Its formation is a direct consequence of a specific metabolic block, making it a highly reliable indicator for Maple Syrup Urine Disease. The development of sensitive and specific LC-MS/MS methods has solidified its role in newborn screening, diagnosis, and patient management. While its utility beyond MSUD is still under investigation, its established significance provides a paradigm for the application of highly specific, mechanistically-linked biomarkers in the field of metabolic disorders. This guide has provided the biochemical rationale, clinical context, and detailed analytical framework necessary for researchers and drug development professionals to effectively utilize D-allo-Isoleucine in their work.

References

- 1. Significance of L-alloisoleucine in plasma for diagnosis of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alloisoleucine - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. mdpi.com [mdpi.com]

- 4. Alloisoleucine differentiates the branched-chain aminoacidemia of obese Zucker and diet-induced obesity (DIO) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. youtube.com [youtube.com]

- 7. Interrelation between the metabolism of L-isoleucine and L-allo-isoleucine in patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alloisoleucine formation in maple syrup urine disease: isotopic evidence for the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Second-tier test for quantification of alloisoleucine and branched-chain amino acids in dried blood spots to improve newborn screening for maple syrup urine disease (MSUD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. clinicforspecialchildren.org [clinicforspecialchildren.org]

- 14. mayocliniclabs.com [mayocliniclabs.com]

- 15. emedicine.medscape.com [emedicine.medscape.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. lcms.cz [lcms.cz]

- 20. lcms.labrulez.com [lcms.labrulez.com]

- 21. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 22. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Enzymatic Resolution of Isoleucine Stereoisomers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoleucine, an essential amino acid distinguished by its two chiral centers, exists as four distinct stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. The stereochemical purity of these isomers is of paramount importance in the pharmaceutical industry, where the physiological activity and safety of a drug can be intrinsically linked to a single stereoisomer.[1][2] Chemical synthesis routes typically yield racemic or diastereomeric mixtures, necessitating efficient and highly selective resolution methods.[2] Enzymatic resolution has emerged as a superior strategy, offering high stereoselectivity, mild reaction conditions, and a favorable environmental profile compared to traditional chemical methods.[] This guide provides an in-depth exploration of the core enzymatic strategies for resolving isoleucine stereoisomers, focusing on the underlying principles, field-proven protocols, and analytical validation techniques essential for successful implementation in research and development.

The Fundamental Challenge: Isoleucine's Four Faces

Unlike most proteinogenic amino acids, isoleucine possesses two stereocenters (at the α- and β-carbons), giving rise to four stereoisomers. The separation of these isomers is a significant analytical and preparative challenge.[4][5][6]

-

(2S,3S)-Isoleucine (L-Isoleucine): The naturally occurring, proteinogenic isomer.

-

(2R,3R)-Isoleucine (D-Isoleucine): The enantiomer of the natural form.

-

(2S,3R)-Isoleucine (L-allo-Isoleucine): A diastereomer of L-isoleucine.

-

(2R,3S)-Isoleucine (D-allo-Isoleucine): The enantiomer of L-allo-isoleucine.

Enzymatic methods exploit the remarkable ability of biocatalysts to differentiate between these subtle structural differences, providing a powerful tool for their selective synthesis and separation.

Core Strategy 1: The Aminoacylase-Catalyzed Kinetic Resolution

This is a classic and widely adopted method for resolving racemic amino acids. The strategy is predicated on the enzyme's ability to stereoselectively hydrolyze an N-acyl derivative of the L-enantiomer, leaving the N-acyl-D-enantiomer intact.[1][4]

Causality Behind the Method: The process begins with the non-selective N-acetylation of a DL-isoleucine mixture. This derivatization is crucial because it transforms the amino acid into a suitable substrate for aminoacylase I. The enzyme's active site is a chiral environment that preferentially binds and catalyzes the hydrolysis of the N-acetyl-L-isoleucine.[][7] The resulting product mixture—free L-isoleucine and unreacted N-acetyl-D-isoleucine—possesses significantly different chemical properties (e.g., solubility, charge), which allows for their straightforward separation using techniques like ion-exchange chromatography.[1]

Caption: Workflow for the aminoacylase-catalyzed resolution of DL-isoleucine.

Field-Proven Experimental Protocol: Aminoacylase Resolution

This protocol is adapted from established methodologies for the kinetic resolution of N-acetyl-DL-isoleucine.[1]

-

Preparation of N-Acetyl-DL-Isoleucine:

-

Dissolve 10 g of DL-isoleucine in 100 mL of glacial acetic acid.

-

Add 10 mL of acetic anhydride dropwise while stirring in an ice bath.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting solid from an ethanol/water mixture to yield pure N-acetyl-DL-isoleucine.

-

-

Enzymatic Hydrolysis:

-

Prepare a 0.1 M solution of N-acetyl-DL-isoleucine in deionized water. Adjust the pH to 7.5 with 2 M NaOH.

-

Add cobalt chloride (CoCl₂) to a final concentration of 0.5 mM. Expertise Note: Co²⁺ acts as a crucial cofactor for many microbial aminoacylases, enhancing their catalytic activity and stability.

-

Add Aminoacylase I from Aspergillus oryzae (e.g., 1000 units per gram of substrate).

-

Incubate the reaction at 37°C, maintaining the pH at 7.5 by the controlled addition of 1 M NaOH. The reaction progress can be monitored by the consumption of NaOH.

-

Continue the reaction until approximately 50% of the substrate has been hydrolyzed (typically 12-24 hours).

-

-

Separation and Purification:

-

Terminate the reaction by heating the solution to 90°C for 10 minutes to denature and precipitate the enzyme. Centrifuge to remove the precipitate.

-

Acidify the supernatant to pH 3.0 with concentrated HCl. This protonates the unreacted N-acetyl-D-isoleucine, making it less soluble.

-

Cool the solution to 4°C overnight to crystallize the N-acetyl-D-isoleucine. Filter and wash the crystals with cold water.

-

The filtrate, containing L-isoleucine, is passed through a cation exchange resin (e.g., Dowex 50W X8). Wash the column with water, then elute the L-isoleucine with a 2 M ammonia solution. Evaporate the eluate to obtain pure L-isoleucine.

-

-

Recovery of D-Isoleucine:

-

The purified N-acetyl-D-isoleucine is hydrolyzed by refluxing in 2 M HCl for 4 hours.

-

The resulting solution is treated with a cation exchange resin as described above to isolate the pure D-isoleucine.

-

Core Strategy 2: The Hydantoinase Process for Dynamic Kinetic Resolution

For the industrial production of optically pure D-amino acids, the "Hydantoinase Process" is a highly efficient and economically viable method.[2][8] This multi-enzyme cascade often incorporates a racemase, transforming a standard kinetic resolution into a more powerful dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield.

Causality Behind the Method: The process starts with a racemic mixture of 5-substituted hydantoins, which are cyclic derivatives of amino acids. A D-specific hydantoinase selectively hydrolyzes the D-hydantoin to N-carbamoyl-D-amino acid.[8][9] This intermediate is then converted to the final D-amino acid by a D-N-carbamoylase. The key to achieving high yield is the third enzyme: a hydantoin racemase. This enzyme continuously interconverts the unreacted L-hydantoin into the D-form, constantly replenishing the substrate for the D-hydantoinase.[2] This dynamic process pulls the entire racemic mixture toward the desired D-product. In some cases, racemization can occur chemically under the reaction conditions (e.g., pH > 8), eliminating the need for a separate racemase enzyme.[9][10]

Caption: The Hydantoinase Process as a Dynamic Kinetic Resolution (DKR).

This process is particularly valuable for producing non-natural D-isomers like D-allo-isoleucine, which are important building blocks for various pharmaceuticals.[9][11]

Core Strategy 3: Lipase-Catalyzed Ester Hydrolysis

Lipases are versatile serine hydrolases that are widely used in biocatalysis due to their stability in organic solvents and broad substrate specificity.[12][13] In the context of isoleucine, they are typically used for the kinetic resolution of racemic isoleucine esters.